![molecular formula C22H21N3O3 B2947846 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448135-77-0](/img/structure/B2947846.png)
2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CUDC-101 and belongs to the class of small molecule inhibitors.
Mechanism of Action
Target of Action
The compound, 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
The biochemical pathways affected by indole derivatives can vary widely depending on the specific derivative and its targets. For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets tubulin and inhibits its polymerization, this could result in the arrest of the cell cycle and the induction of apoptosis .
Advantages and Limitations for Lab Experiments
The advantages of using 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide in lab experiments include its high potency and specificity towards cancer cells. Additionally, this compound has a low toxicity profile, making it a suitable candidate for further preclinical and clinical studies. However, the limitations of using this compound include its limited solubility in water and its high cost of synthesis.
Future Directions
There are several future directions for the research on 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders. Finally, the development of novel synthetic routes for the synthesis of this compound may lead to the discovery of more potent and selective inhibitors.
Synthesis Methods
The synthesis of 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves the condensation of 4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-ol and 2-amino-5-nitrophenol in the presence of a suitable coupling agent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Scientific Research Applications
2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines by targeting multiple signaling pathways involved in cancer progression. Additionally, this compound has also been investigated for its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[4-[[2-(1-methylindol-3-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25-15-16(17-8-2-4-10-19(17)25)14-21(26)24-12-6-7-13-28-20-11-5-3-9-18(20)22(23)27/h2-5,8-11,15H,12-14H2,1H3,(H2,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMTZUXWYKBJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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